molecular formula C10H6N4O3S B12856546 2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B12856546
M. Wt: 262.25 g/mol
InChI Key: AOGHYXZFPZJPHE-UHFFFAOYSA-N
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Description

2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides It features a benzothiazole ring substituted with a nitro group and a cyanoacetamide moiety

Preparation Methods

The synthesis of 2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-aminobenzothiazole with cyanoacetic acid or its derivatives under appropriate conditions. The reaction typically requires a base, such as triethylamine, and is carried out in a suitable solvent like ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas, bases like triethylamine, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanoacetamide moiety can participate in various biochemical reactions, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

2-Cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be compared with other cyanoacetamide derivatives and benzothiazole compounds:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C10H6N4O3S

Molecular Weight

262.25 g/mol

IUPAC Name

2-cyano-N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C10H6N4O3S/c11-4-3-9(15)13-10-12-7-5-6(14(16)17)1-2-8(7)18-10/h1-2,5H,3H2,(H,12,13,15)

InChI Key

AOGHYXZFPZJPHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NC(=O)CC#N

Origin of Product

United States

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